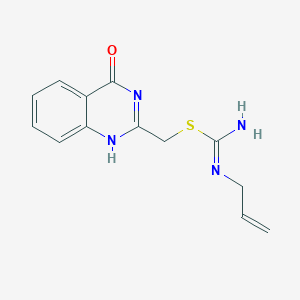![molecular formula C19H23ClN2S2 B216363 N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea, also known as BuChE-TU, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a thiourea derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea inhibits BuChE by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, which is a neurotransmitter that is involved in memory and cognitive function. By inhibiting BuChE, N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea increases the levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BuChE, it has been found to have antioxidant properties, which may protect against oxidative stress and inflammation. N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been shown to be highly selective for BuChE, making it a useful tool for studying the role of BuChE in neurological disorders. However, N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea. One potential direction is to further explore its potential therapeutic applications for neurological disorders, such as Alzheimer's disease. Another direction is to investigate its anti-cancer properties and potential use in cancer treatment. Additionally, further research is needed to optimize the synthesis method and improve the solubility of N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea for use in lab experiments.
Synthesemethoden
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea can be synthesized through a multi-step process that involves the reaction of 4-butylaniline with 4-chlorobenzyl chloride to produce N-(4-butylphenyl)-4-chlorobenzylamine. This intermediate is then reacted with thiourea in the presence of a base to yield N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea. The synthesis method has been optimized to produce high yields of pure N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been studied extensively for its potential therapeutic applications. It has been shown to inhibit butyrylcholinesterase (BuChE), an enzyme that is involved in the breakdown of acetylcholine. N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been found to be a potent inhibitor of BuChE, making it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
Produktname |
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea |
|---|---|
Molekularformel |
C19H23ClN2S2 |
Molekulargewicht |
379 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea |
InChI |
InChI=1S/C19H23ClN2S2/c1-2-3-4-15-5-9-17(10-6-15)22-19(23)21-13-14-24-18-11-7-16(20)8-12-18/h5-12H,2-4,13-14H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
PMLYUHQMSOLSTI-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



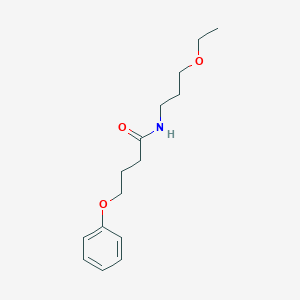
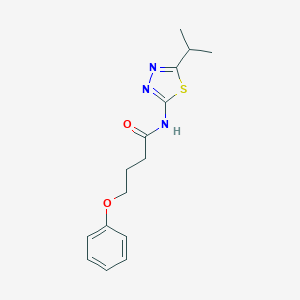
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
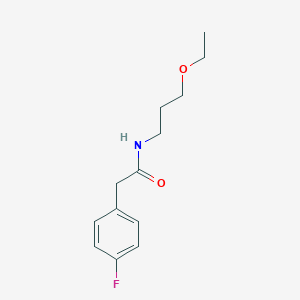
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
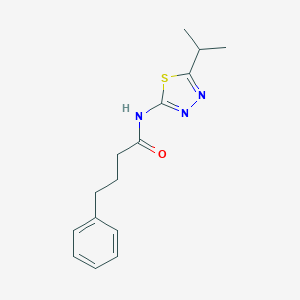
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
